molecular formula C17H24O B023127 Celestolide CAS No. 13171-00-1

Celestolide

Cat. No. B023127
CAS RN: 13171-00-1
M. Wt: 244.37 g/mol
InChI Key: IKTHMQYJOWTSJO-UHFFFAOYSA-N
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Description

Celestolide is a synthetic polycyclic musk fragrance used for perfuming soap and cosmetics . It is also a component of perfume oils and/or aromas .


Synthesis Analysis

A synthesis of indane musk Celestolide has been reported in the Journal of Chemical Education . The synthesis involves a Grignard reaction with a calculated amount of tetrahydrofuran .


Molecular Structure Analysis

Celestolide has the molecular formula C17H24O . The key descriptors in its structure include qH+, E HOMO, energy gap (EG), dipole moment (DM), among others .


Chemical Reactions Analysis

The chemical reactivity of Celestolide can be described based on molecular orbitals and orbital energies . The frontier molecular orbitals pinpoint the locality of chemical bonds that are chemically reactive because of the associated orbital energies .


Physical And Chemical Properties Analysis

Celestolide’s physical and chemical properties include its structure, chemical names, and classification . Physical properties typically include color, density, hardness, and melting and boiling points .

Scientific Research Applications

  • Biochemical and Pharmaceutical Studies : Celestolide has applications in biochemical and pharmaceutical research, as well as in the analysis of food and natural products. It is also used in industrial, environmental, and forensic analysis (Huo & Kok, 2008).

  • Biomedical Applications : Research on ceria nanoparticles, which are related to Celestolide, shows that they can activate the lysosome-autophagy system and enhance autophagic clearance. This property suggests potential uses in drug delivery and the treatment of diseases with defective autophagic function (Song et al., 2014).

  • Comparative Effectiveness Research in Cancer Genomics : Comparative effectiveness research (CER) in cancer genomics and precision medicine with compounds like Celestolide aims to generate evidence on the "real-world" effectiveness of treatments compared to existing standards of care, aiming to improve healthcare (Simonds et al., 2013).

  • Environmental Monitoring : The Allium cepa test, which can be utilized in environmental monitoring studies, evaluates DNA damages like chromosome aberrations and disturbances in the mitotic cycle. This test is relevant for assessing the environmental impact of chemicals including Celestolide (Leme & Marin-Morales, 2009).

  • Drug Research and Development : PET (Positron Emission Tomography) is a powerful tool in drug research, assessing pharmacokinetic and pharmacodynamic events, which is crucial for understanding the molecular mechanisms underlying the action of drugs like Celestolide (Fowler et al., 1999).

Safety And Hazards

Celestolide’s safety data sheet indicates that it is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment .

properties

IUPAC Name

1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTHMQYJOWTSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044536
Record name Celestolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, almost white crystals with a musky, sweet, animal odour
Record name 4-Acetyl-6-tert-butyl-1,1-dimethylindane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031867
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Acetyl-6-t-butyl-1,1-dimethylindan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/868/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

BP: 304.5 °C at 101.325 kPa
Record name Celestolide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 0.015 mg/L, In water, 3.29 mg/L at 24 °C, Insoluble in water, Soluble in oils and ethanol, insoluble in water, soluble in oils, soluble (in ethanol)
Record name Celestolide
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Acetyl-6-t-butyl-1,1-dimethylindan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/868/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.06 at 21 °C
Record name Celestolide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 0.05 Pa at 21 °C (3.75X10-3 mm Hg), 1.50X10-4 mm Hg (0.020 Pa)
Record name Celestolide
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Celestolide

Color/Form

Almost white crystals, Solid

CAS RN

13171-00-1
Record name Celestolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13171-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetyl tert-butyl dimethylindan
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Record name Ethanone, 1-[6-(1,1-dimethylethyl)-2,3-dihydro-1,1-dimethyl-1H-inden-4-yl]-
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Record name Celestolide
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Record name 6-tert-butyl-1,1-dimethylindan-4-yl methyl ketone
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Record name 4-ACETYL-6-TERT-BUTYL-1,1-DIMETHYLINDANE
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Record name Celestolide
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Record name 4-Acetyl-6-tert-butyl-1,1-dimethylindane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

78.5 °C, 77.2 - 77.9 °C
Record name Celestolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8415
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Acetyl-6-tert-butyl-1,1-dimethylindane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 1,1-dimethyl-6-t-butylindane (600 grams) and acetyl chloride (314 grams) is added over a 4 hour period at -10° C. to a slurry of aluminum chloride (534 grams), 1,1-dimethyl-6-t-butylindane (1420 grams) and n-hexane (400 grams). The resulting reaction mass is poured into 5 liters of ice water with vigorous stirring thereby forming 2 liquid layers. The bottom (aqueous) layer is discarded and the organic layer is washed twice with 2 liters of water. Distillation affords recovered 1,1-dimethyl-6-t-butylindane (1252 grams, 62% recovery) and 878 grams of 4-acetyl-6-t-butyl-1,1-dimethylindane (90% yield based on acetyl chloride, 95% yield based on consumed 1,1-dimethyl-6-t-butylindane.).
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
314 g
Type
reactant
Reaction Step One
Quantity
534 g
Type
reactant
Reaction Step One
Quantity
1420 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Two
Quantity
1252 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
S Kagabu, Y Kojima - Journal of chemical education, 1992 - ACS Publications
… The synthesis of Celestolide. … 4-Acetyl-6-f-butyl-1,1-dimethylindane (Celestolide), 7 To a stirred solution of 6 (4.3 g, 0.02 mol) and acetyl chloride (2.5 g, 0.03 mol) in CC14 (15 mL) …
Number of citations: 7 pubs.acs.org
DJA De Ridder, H Schenk - Acta Crystallographica Section C: Crystal …, 1992 - scripts.iucr.org
… The equivalent average distance in musk celestolide of 5.19/~ is significantly larger. This may be an indication that this distance is not a decisive criterion for muskiness. …
Number of citations: 2 scripts.iucr.org
L Wollenberger, M Breitholtz, KO Kusk… - Science of the Total …, 2003 - Elsevier
A nitro musk (musk ketone) and three polycyclic musks (Tonalide™, Galaxolide™ and Celestolide™) were tested for acute and subchronic effects on a marine crustacean, the calanoid …
Number of citations: 132 www.sciencedirect.com
S Müller, P Schmid, C Schlatter - Chemosphere, 1996 - Elsevier
… of Galaxolide, Celestolide and … , Celestolide and Fixolide were not able to cause those neurotoxic effects in rats up to 100 mg/kg/day for 26 weeks. Solely Galaxolide and Celestolide …
Number of citations: 174 www.sciencedirect.com
S Kevekordes, V Mersch-Sundermann, M Diez… - … /Genetic Toxicology and …, 1997 - Elsevier
… Celestolide revealed a content ranging from 0.12–3.5 μg kg −1 fat. Both substances, galaxolide and celestolide… fat, of tonalide 270 μg kg −1 milk fat, of celestolide 22 μg kg −1 milk fat, of …
Number of citations: 36 www.sciencedirect.com
M Winkler, JV Headley, KM Peru - Journal of Chromatography A, 2000 - Elsevier
… polycyclic musk fragrances (galaxolide, tonalide, celestolide) and a nitro musk fragrance (musk … While the average levels of celestolide and musk ketone for samples investigated were …
Number of citations: 61 www.sciencedirect.com
M Breitholtz, L Wollenberger, L Dinan - Aquatic Toxicology, 2003 - Elsevier
… ) as well as three polycyclic musks (Tonalide™, Celestolide™ and Galaxolide™). A subchronic … to sublethal concentrations of musk ketone, Celestolide™ and Galaxolide™. However, …
Number of citations: 136 www.sciencedirect.com
T Luckenbach, I Corsi, D Epel - Marine environmental research, 2004 - Elsevier
We studied interactions of nitromusk compounds musk ketone and musk xylene and polycyclic musks Galaxolide™ (HHCB), Celestolide™ (ADBI), Tetralide™ (AHTN), and Traseolide™ …
Number of citations: 95 www.sciencedirect.com
S Ramos, V Homem, L Santos - Chemosphere, 2020 - Elsevier
… Regarding the method quantification limits, it ranged between 0.4 (celestolide) and 47.9 ng g −1 dw (exaltolide). The method was applied to different varieties of tomatoes (Solanum …
Number of citations: 20 www.sciencedirect.com
L Vidal-Liñán, C Moscoso-Pérez, F Laranjeiro… - Environmental …, 2023 - Elsevier
… ) as a vehicle of a synthetic musks mixture (celestolide, galaxolide, tonalide, musk xylene, … concentration of the musks found in tissues (celestolide, galaxolide, tonalide) were markedly …
Number of citations: 3 www.sciencedirect.com

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